

# Application Note: High-Purity Thorium-228 Separation for Radiopharmaceutical Research

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Thorium-228

Cat. No.: B1202919

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## Introduction

**Thorium-228** ( $^{228}\text{Th}$ ), a potent alpha-emitting radionuclide with a half-life of 1.9 years, is a critical component in the development of next-generation targeted alpha therapies (TAT) for cancer treatment. Its decay chain includes several alpha and beta emitters, notably Lead-212 ( $^{212}\text{Pb}$ ) and Bismuth-212 ( $^{212}\text{Bi}$ ), which are effective in inducing double-strand DNA breaks in cancer cells, leading to targeted cell death. The availability of high-purity  $^{228}\text{Th}$  is paramount for its use in radiopharmaceutical manufacturing and preclinical research. This document provides a detailed experimental protocol for the separation and purification of **Thorium-228**, primarily focusing on methods utilizing extraction and ion exchange chromatography.

## Overview of Separation Methodologies

The separation of **Thorium-228** typically involves its isolation from its parent radionuclide, Radium-228 ( $^{228}\text{Ra}$ ), or from other actinides and fission products present in the source material. Common source materials include aged Thorium-232 ( $^{232}\text{Th}$ ) salts, where  $^{228}\text{Ra}$  and its decay products accumulate over time, or materials from the production of Actinium-227 ( $^{227}\text{Ac}$ ) via irradiation of Radium-226 ( $^{226}\text{Ra}$ ).<sup>[1]</sup> The most prevalent and effective separation techniques are based on chromatography, leveraging the differential affinities of thorium and other present ions for various resins under specific chemical conditions.

Two primary chromatographic methods are highlighted in this protocol:

- Extraction Chromatography using TEVA Resin: This method is highly effective for separating thorium from uranium and protactinium.[\[2\]](#)[\[3\]](#)
- Ion Exchange Chromatography: This technique, employing both anion and cation exchange resins, is crucial for separating thorium from radium, actinium, and other contaminants.[\[4\]](#)[\[5\]](#)

## Quantitative Data Summary

The following tables summarize the typical performance of the described separation protocols based on reported experimental data.

Table 1: Radiochemical Recovery and Purity using TEVA Resin

Parameter	Value	Reference
Radiochemical Recovery (Thorium)	> 90%	<a href="#">[2]</a>
Elemental Purity	> 99.99%	<a href="#">[2]</a>
Separation Time	< 3 hours	<a href="#">[2]</a>

Table 2: Recovery Rates for Cation Exchange Separation of Thorium, Radium, and Actinium

Element	Recovery from 1.7 g Thorium Nitrate	Recovery from 10 g Thorium Nitrate	Reference
Thorium (Th)	94.3%	100%	<a href="#">[6]</a>
Radium (Ra)	98.1%	90.5%	<a href="#">[6]</a>
Actinium (Ac)	93.9%	91.2%	<a href="#">[6]</a>

## Experimental Protocols

### Protocol 1: Thorium-228 Separation using TEVA Extraction Chromatography

This protocol is adapted from methodologies demonstrating high efficiency in separating thorium from uranium and protactinium.[\[2\]](#)[\[3\]](#)

#### Materials:

- TEVA Resin (Eichrom Technologies)
- Hydrochloric Acid (HCl), 4 M and 0.1 M
- Nitric Acid (HNO<sub>3</sub>), concentrated
- Deionized Water
- Chromatography Column
- Sample containing **Thorium-228** (dissolved in 4 M HCl)
- Scintillation Vials and Cocktail (for analysis)

#### Procedure:

- Sample Preparation:
  - Ensure the sample containing **Thorium-228** is fully dissolved in 5-15 mL of 4 M HCl. If the sample is in a different matrix, it should be converted to the chloride form by repeated evaporation with concentrated HCl and redissolution in 4 M HCl.[\[2\]](#)
- Column Preparation:
  - Pack a chromatography column with an appropriate amount of TEVA resin.
  - Precondition the column by passing 4 M HCl through it.[\[2\]](#)[\[3\]](#)
- Sample Loading:
  - Load the prepared sample solution onto the preconditioned TEVA column.[\[2\]](#)
- Elution of Thorium:

- Elute the **Thorium-228** from the column by passing 10-20 mL of 4 M HCl through the column. Thorium has a low affinity for the TEVA resin in this medium and will elute, while uranium and protactinium are retained.[\[2\]](#)[\[3\]](#)
- Collect the eluate containing the purified **Thorium-228** in fractions. The peak elution for thorium is typically observed within the first 5 mL.[\[2\]](#)
- Elution of Other Elements (Optional):
  - If desired, protactinium can be eluted with a solution of 4 M HCl-0.1 M HF.
  - Uranium can subsequently be eluted with 0.1 M HCl.[\[2\]](#)
- Analysis:
  - Analyze the collected fractions for **Thorium-228** activity using appropriate radiation detection methods, such as alpha or gamma spectrometry, to confirm purity and quantify recovery.

## Protocol 2: Thorium-228 Purification using Ion Exchange Chromatography

This protocol describes a general procedure for separating **Thorium-228** from Radium-228 and other decay products using a combination of anion and cation exchange resins.[\[4\]](#)[\[6\]](#)

Materials:

- Anion Exchange Resin (e.g., MP1, 200-400 mesh, Cl<sup>-</sup> form)
- Cation Exchange Resin (e.g., Dowex 50W x 8 or MP50)
- Nitric Acid (HNO<sub>3</sub>), 8 M and other concentrations as required
- Hydrochloric Acid (HCl)
- Deionized Water
- Chromatography Columns

## Procedure:

### Part A: Anion Exchange for Thorium Retention

- Resin Preparation:
  - Convert the anion exchange resin (MP1) to the nitrate form by washing with several bed volumes of 8 M  $\text{HNO}_3$ .[\[4\]](#)
- Sample Preparation:
  - Dissolve the sample containing **Thorium-228**, Radium-228, and Actinium-228 in 8 M  $\text{HNO}_3$ .
- Column Loading and Elution:
  - Load the sample solution onto the prepared anion exchange column.
  - In 8 M  $\text{HNO}_3$ , Thorium-229 (and by analogy, **Thorium-228**) will be retained on the resin, while Radium-228 will pass through.[\[4\]](#)
  - Collect the eluate containing Radium-228.
  - The retained **Thorium-228** can then be eluted using a different eluent, such as a lower concentration of acid, though specific conditions may need optimization.

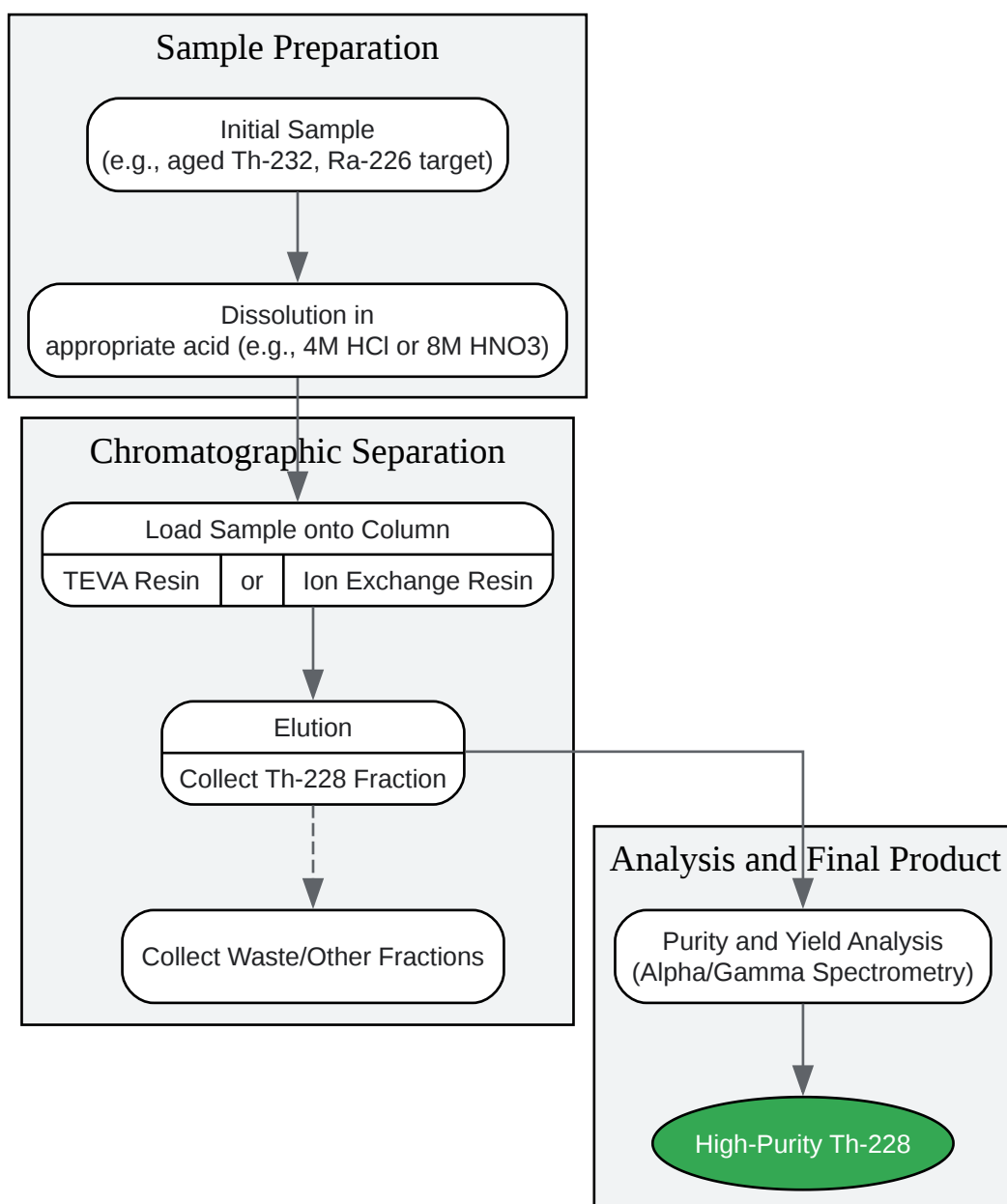
### Part B: Cation Exchange for Further Purification

- Resin and Column Preparation:
  - Prepare a column with a suitable cation exchange resin (e.g., MP50).
  - Precondition the column with a dilute acid solution (e.g., 0.1 M  $\text{HNO}_3$ ).[\[4\]](#)
- Sample Loading and Elution:
  - Load the thorium-containing fraction from the previous step (or the initial sample if this is the primary separation method) onto the cation exchange column.

- Elute with appropriate acid concentrations to separate thorium from any remaining cationic impurities. The specific elution profile will depend on the resin and the contaminants present.

## Experimental Workflow and Logical Relationships

The following diagrams illustrate the experimental workflow for the separation of **Thorium-228**.



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Caption: Experimental workflow for the separation of **Thorium-228**.



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Caption: Logical relationship of Th-228 decay and separation goal.

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Address: 3281 E Guasti Rd  
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Email: [info@benchchem.com](mailto:info@benchchem.com)